

Technical Guide: Solubility Profile & Characterization of 3-Chloro-4-ethylphenol[1][2]

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Compound of Interest

Compound Name: 3-Chloro-4-ethylphenol

CAS No.: 1243290-06-3

Cat. No.: B3224977

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Executive Summary

3-Chloro-4-ethylphenol is a halogenated phenolic intermediate used primarily in the synthesis of agrochemicals and specialty polymers.[1][2] Its solubility behavior is governed by the interplay between the hydrophobic ethyl-substituted aromatic ring and the polar, hydrogen-bond-donating hydroxyl group.[1][2]

This guide provides a definitive analysis of its solubility in aqueous versus organic media.[1][2] Due to the limited availability of public experimental datasets for this specific isomer, this guide synthesizes predictive QSAR data with structural analog analysis (referencing 4-chloro-3-methylphenol) and provides a validated experimental protocol for researchers to generate precise solubility isotherms.[1][2]

Physicochemical Identity & Properties

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2] The chlorine atom at the meta position (relative to the phenol) increases lipophilicity (LogP) and acidity (lower pKa) compared to the non-chlorinated parent, 4-ethylphenol.[1][2]

Table 1: Physicochemical Profile

Property	Value (Experimental/Predicted)	Relevance to Solubility
Molecular Weight	156.61 g/mol	Moderate size; diffusion-limited dissolution is negligible.[1][2]
Physical State	Solid (Predicted MP: >45°C)*	Requires energy to break crystal lattice () before solvation.[1][2]
LogP (Octanol/Water)	3.5 (Predicted)	High Lipophilicity. Indicates poor water solubility and high affinity for non-polar solvents. [1][2]
pKa (Acid Dissociation)	-9.5 (Est.[1][2] based on analogs)	Ionizes at pH > 9.5, drastically increasing aqueous solubility in alkaline buffers.[1][2]
H-Bond Donors/Acceptors	1 / 1	Capable of H-bonding with protic solvents (Water, Alcohols).[1][2][3]

*Note: 4-Ethylphenol has a melting point of 40–46°C. Chlorine substitution typically increases lattice energy and melting point.[1][2]

Solubility Landscape: Water vs. Organic Solvents[1][2][3][4]

The Solubility Mechanism

The dissolution of **3-Chloro-4-ethylphenol** involves three energetic steps:

- Cavity Formation: Solvent molecules separate to make space (Endothermic).[1][2]
- Lattice Breaking: The solid solute overcomes intermolecular forces (Endothermic).[1][2]
- Solvation: Solute-solvent interactions release energy (Exothermic).[1][2]

In Water: The hydrophobic ethyl group and chloro-substituent disrupt the water H-bond network.^{[1][2]} The entropic penalty (

) dominates, resulting in very low solubility (<1 g/L).^{[1][2]}

In Organic Solvents:

- Alcohols (MeOH, EtOH): The phenolic -OH group forms strong Hydrogen bonds, while the ethyl/chloro aromatic ring interacts favorably via Van der Waals forces.^{[1][2]} Result: High Solubility.
- Aprotic Polar (DMSO, DMF): Strong dipole interactions with the phenolic proton.^{[1][2]} Result: Very High Solubility.
- Non-Polar (Hexane, Toluene): Solvation is driven purely by London Dispersion forces.^{[1][2]} Solubility is moderate to high, depending on the solvent's polarizability.^{[1][2]}

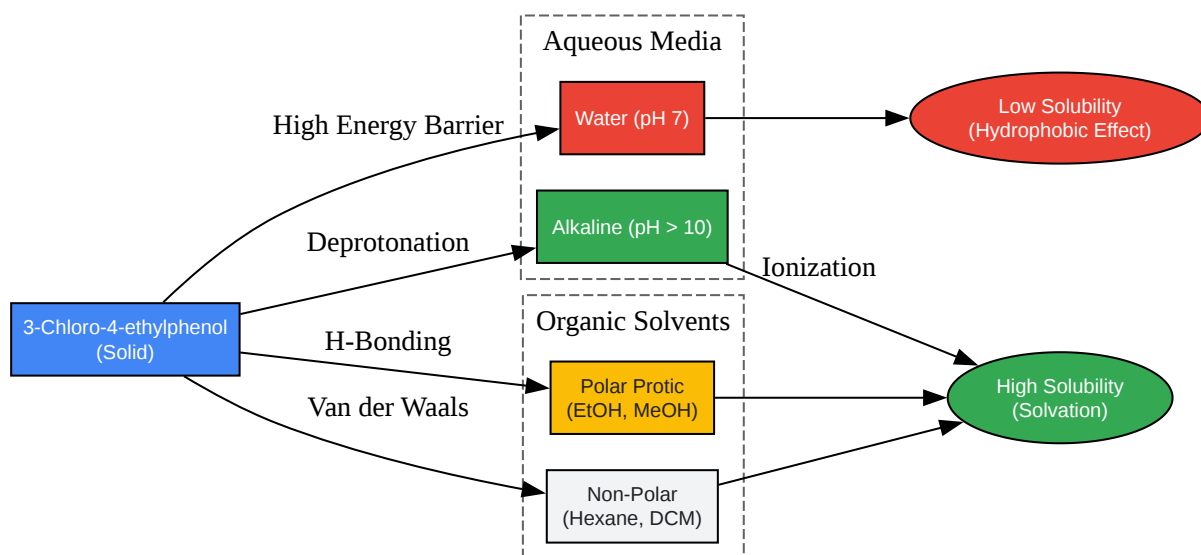
Table 2: Predicted Solubility Profile (at 25°C)

Estimates based on LogP 3.5 and Hansen Solubility Parameters (HSP).

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism
Aqueous	Water (pH 7)	Very Low (<0.5 g/L)	Hydrophobic effect dominates.[1][2]
Aqueous	0.1 M NaOH	High (>50 g/L)	Deprotonation forms phenolate anion (Salt formation).[1][2]
Alcohol	Ethanol / Methanol	High (>100 g/L)	H-bonding + Lipophilic compatibility.[1][2]
Ketone	Acetone	Very High	Strong H-bond acceptance from solvent.[1][2]
Chlorinated	Dichloromethane (DCM)	High	"Like dissolves like" (Polarizability matching).[1][2]
Alkane	n-Hexane	Moderate	Lack of H-bonding limits solubility compared to alcohols. [1][2]

Visualization: Solubility & Interaction Pathways[1][2]

The following diagram illustrates the decision matrix for solvent selection and the molecular interactions governing solubility.



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Figure 1: Solubility interaction mechanism.[1][2] Blue node represents the solute; Green/Red nodes indicate solubility outcomes.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values are scarce, the following "Shake-Flask" method coupled with HPLC is the gold standard for generating validated data.

Reagents & Equipment

- Solute: **3-Chloro-4-ethylphenol** (>98% purity).[1][2]
- Solvents: HPLC-grade Water, Methanol, Acetonitrile, Ethanol.[1][2]
- Equipment: Orbital Shaker (temp. controlled), 0.45 μm PTFE Syringe Filters, HPLC System (UV Detector).[1][2]

Workflow (Step-by-Step)

- Saturation: Add excess **3-Chloro-4-ethylphenol** solid to 10 mL of the target solvent in a glass vial. Ensure undissolved solid remains visible.[\[1\]](#)[\[2\]](#)
- Equilibration: Seal vials and place in an orbital shaker at $25.0 \pm 0.1^\circ\text{C}$ for 24–48 hours.
- Sedimentation: Stop shaking and allow the suspension to settle for 2 hours (or centrifuge at 3000 rpm for 10 min).
- Filtration: Withdraw the supernatant and filter through a $0.45\ \mu\text{m}$ PTFE filter (pre-saturated with the solution to prevent adsorption losses).
- Dilution: Immediately dilute the filtrate with mobile phase to bring the concentration within the linear calibration range.
- Quantification: Inject into HPLC.

HPLC Analytical Method (Standardized)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, $3.5\ \mu\text{m}$).[\[1\]](#)[\[2\]](#)
- Mobile Phase: Acetonitrile : Water (0.1% H_3PO_4) [60:40 v/v].[\[1\]](#)[\[2\]](#) Adjust ratio if retention is too low.
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Detection: UV at 280 nm (Characteristic phenol absorption).[\[1\]](#)[\[2\]](#)
- Injection Vol: 10 μL .

Thermodynamic Analysis (Advanced)

To understand the temperature dependence (e.g., for crystallization process design), perform the solubility experiment at three temperatures (e.g., 25°C , 35°C , 45°C).[\[1\]](#)[\[2\]](#)

Use the Van't Hoff Equation to calculate Enthalpy (

) and Entropy (

) of dissolution: [1][2]

- Plot:

on Y-axis vs.

(Kelvin) on X-axis.[1][2]

- Slope:

[1][2]

- Intercept:

[1][2]

If

, solubility increases with temperature (typical for phenols).[1][2]

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